1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-
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Overview
Description
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is a chemical compound with the molecular formula C25H29N2O5 and a molecular weight of 437.52 g/mol . This compound is known for its unique structural features, including the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetramethylpiperidine ring, and a nitroxide radical. It is commonly used in peptide synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy .
Preparation Methods
The synthesis of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid involves several steps. One common synthetic route starts with the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid, which is then protected with the Fmoc group. The reaction conditions typically involve the use of organic solvents such as acetonitrile, chloroform, and methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to hydroxylamines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides and esters.
Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: It serves as a spin label in EPR spectroscopy to study protein dynamics and interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid involves its ability to act as a spin label due to the presence of the nitroxide radical. This radical interacts with molecular targets, allowing researchers to study the dynamics and interactions of proteins and other biomolecules. The Fmoc group provides stability and protection during peptide synthesis, ensuring the integrity of the amino acid sequence .
Comparison with Similar Compounds
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is unique due to its combination of a nitroxide radical and an Fmoc protecting group. Similar compounds include:
2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO): A widely used nitroxide radical in organic synthesis and polymer chemistry.
Fmoc-protected amino acids: Commonly used in peptide synthesis but lack the nitroxide radical.
4-acetamido-TEMPO: Another nitroxide radical with different functional groups
These compounds share some functional similarities but differ in their specific applications and structural features.
Biological Activity
The compound 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- is a complex organic molecule notable for its potential biological applications. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid
- Molecular Formula : C21H21NO5
- Molecular Weight : 367.4 g/mol
- CAS Number : 653589-37-8
The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a carboxylic acid functionality. The presence of the Fmoc group is significant as it is commonly used in peptide synthesis for protecting amino groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The Fmoc group enhances the compound's stability and solubility, facilitating its interaction with biological systems.
Antioxidant Activity
Research indicates that compounds containing piperidine derivatives exhibit notable antioxidant properties. The presence of the tetramethyl groups in this compound may contribute to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .
Enzyme Inhibition
Studies have shown that similar piperidine derivatives can act as inhibitors of specific enzymes such as proteases and kinases. This inhibition can disrupt various signaling pathways involved in cell proliferation and apoptosis, making these compounds potential candidates for cancer therapy.
Neuroprotective Effects
Some derivatives of piperidine are known to exhibit neuroprotective effects by modulating neurotransmitter release and enhancing synaptic plasticity. This compound may similarly influence neurochemical pathways, providing a basis for further investigation into its potential use in neurodegenerative diseases .
Case Studies and Research Findings
Synthesis Methods
The synthesis of 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- typically involves multi-step procedures starting from commercially available precursors. Key synthetic steps include:
- Fmoc Protection : Protecting the amino group using Fmoc chloride.
- Piperidine Ring Formation : Cyclization reactions to form the piperidine structure.
- Carboxylic Acid Introduction : Final functionalization to introduce the carboxylic acid group.
Properties
Molecular Formula |
C25H29N2O5 |
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Molecular Weight |
437.5 g/mol |
InChI |
InChI=1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29) |
InChI Key |
FAQWDTRJLKQJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
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